molecular formula C₂₁H₂₄O₆ B1663092 Penicillide CAS No. 55303-92-9

Penicillide

Cat. No. B1663092
CAS RN: 55303-92-9
M. Wt: 372.4 g/mol
InChI Key: UOWGLBYIKHMCIS-HNNXBMFYSA-N
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Description

Penicillide is a fungal metabolite originally isolated from Penicillium . It has diverse biological activities, including inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT) .


Molecular Structure Analysis

The detailed analysis of the 1H-1H COSY and HMBC spectra determined the planar structure of secopenicillides A .


Physical And Chemical Properties Analysis

Penicillide is a fungal metabolite originally isolated from Penicillium that has diverse biological activities .

Scientific Research Applications

Penicillium is a genus of fungi that is well established as a source of antibiotics . Endophytic Penicillium species have been reported to colonize their ecological niches and protect their host plant against multiple stresses . They exhibit diverse biological functions that can be exploited for countless applications including agricultural, biotechnological, and pharmaceutical .

Over the past 2 decades, endophytic Penicillium species have been investigated beyond their antibiotic potential and numerous applications have been reported . They have been found to produce more than 280 compounds exhibiting antimicrobial, anticancer, antiviral, antioxidants, anti-inflammatory, antiparasitics, immunosuppressants, antidiabetic, anti-obesity, antifibrotic, neuroprotective effects, and insecticidal and biocontrol activities . Moreover, several endophytic Penicillium spp. have been characterized as biocatalysts, plant growth promoters, phytoremediators, and enzyme producers .

Safety And Hazards

Penicillide may be harmful if inhaled and may cause respiratory tract irritation. It is harmful if absorbed through the skin and may cause skin irritation. It causes eye irritation and is harmful if swallowed .

Future Directions

In the future, identification of target proteins for penicillide and verrucarin J will help to address the open questions concerning their modes of action .

properties

IUPAC Name

6-hydroxy-2-[(1S)-1-hydroxy-3-methylbutyl]-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGLBYIKHMCIS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)O)OC)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970627
Record name 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillide

CAS RN

55303-92-9
Record name Vermixocin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERMIXOCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B37T22RU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
S Komai, T Hosoe, T Itabashi, K Nozawa… - Journal of natural …, 2006 - Springer
… We confirmed the absolute configuration of penicillide (1), … was determined to be the same as that of penicillide (1) ([α] D +… , −0.4 (289 nm)] of 7 derived from penicillide (1) by acetylation. …
Number of citations: 53 link.springer.com
X Xia, F Liu, Z She, L Yang, M Li… - Magnetic …, 2008 - Wiley Online Library
One new compound 6‐demethylvermistatin (1), together with two known compounds, the penicillide derivatives (2) and (3) were isolated from the mangrove fungus Guignardia sp. No. …
K Suzuki, K Nozawa, S Udagawa, S Nakajima, K Kawai - Phytochemistry, 1991 - Elsevier
Penicillide and dehydroisopenicillide were isolated from Talaromyces derxii cultivated on rice. The structure of dehydroisopenicillide was determined by spectroscopic methods, and the …
Number of citations: 36 www.sciencedirect.com
M Yu, X Chen, M Jiang, X Li - Applied microbiology and biotechnology, 2020 - Springer
… , penicillide and verrucarin J which were isolated from two marine fungal strains, were identified to promote neutral lipid accumulation. However, penicillide … showed that penicillide and …
Number of citations: 6 link.springer.com
MC Chung, HJ Lee, HK Chun… - Journal of microbiology …, 1998 - researchgate.net
… The IC, value for the effect of penicillide against m-calpaln was 7.1 pıM. However, penicillide did not inhibit papain at a concentration of 200 puM. These results suggest that penicillide …
Number of citations: 11 www.researchgate.net
Q Zhang, C Deng, L Fang, W Xu, Q Zhao… - Chinese Journal of …, 2013 - Wiley Online Library
… Just recently, we accomplished the total synthesis of racemic penicillide.[7] As a continuation of this work, herein we present the synthesis of a variety of penicillide analogues and the …
Number of citations: 12 onlinelibrary.wiley.com
CL Deng, Q Zhang, L Fang, X Lei… - Helvetica Chimica …, 2012 - Wiley Online Library
… To this end, it is pre-required to explore a synthetic approach to the penicillide scaffold, particularly in a convergent manner. However, to the best of our knowledge, racemic or enantiomerically …
Number of citations: 5 onlinelibrary.wiley.com
T Sassa - Tetrahedron Lett, 1974 - cir.nii.ac.jp
Structure of penicillide, a new metabolite produced by a Penicillium species | CiNii Research … Structure of penicillide, a new metabolite produced by a Penicillium species …
Number of citations: 35 cir.nii.ac.jp
C Yimnual, S Satitsri, V Rukachaisirikul… - The FASEB …, 2019 - Wiley Online Library
Asthma represents one of the most common chronic diseases affecting around 300 million people with 250,000 annual deaths worldwide. It is characterized by airway inflammation, …
Number of citations: 0 faseb.onlinelibrary.wiley.com
GM Salituro, DJ Pettibone, BV Clineschmidt… - Bioorganic & Medicinal …, 1993 - Elsevier
… antagonists based on the natural product penicillide. … be the known fungal metabolize penicillide by comparison of its … The absolute stereochemistry of penicillide was established by …
Number of citations: 29 www.sciencedirect.com

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